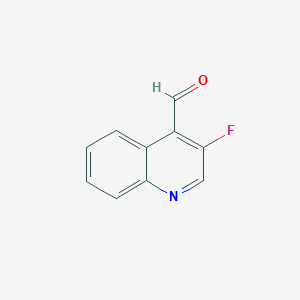

3-Fluoroquinoline-4-carbaldehyde

描述

Historical and Contemporary Significance of Quinoline (B57606) Derivatives in Synthetic Organic Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, has a rich history in synthetic organic chemistry. wikipedia.org First isolated from coal tar in 1834, its derivatives quickly gained prominence, most notably with the use of quinine (B1679958) as an antimalarial agent. nih.govresearchgate.net This historical success spurred extensive research into the synthesis and application of quinoline-based compounds.

In contemporary organic synthesis, quinoline derivatives are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets. nih.gov This versatility has led to their use in a wide array of applications beyond medicine, including as catalysts, dyes, and materials for electronics. mdpi.com The development of multicomponent reactions has further streamlined the synthesis of complex quinoline scaffolds, highlighting their continued importance in modern chemistry. rsc.orgrsc.org

The Strategic Role of Fluorine Substitution in Modulating Chemical Behavior of Heterocyclic Systems

The introduction of fluorine into heterocyclic systems is a strategic tool for chemists to fine-tune the properties of a molecule. nih.govresearchgate.net Due to its high electronegativity and small size, fluorine can dramatically alter a compound's reactivity, stability, and biological activity. researchgate.net The electron-withdrawing nature of fluorine can enhance the reactivity of a molecule towards nucleophiles and influence the regioselectivity of reactions. nih.govnih.gov

In medicinal chemistry, fluorination is a common strategy to improve a drug's metabolic stability and bioavailability. researchgate.net The substitution of hydrogen with fluorine can block sites of metabolism and alter the compound's lipophilicity, affecting how it is absorbed, distributed, and excreted in the body. This strategic placement of fluorine atoms can lead to the development of more potent and effective therapeutic agents. researchgate.net

Overview of Aldehyde Functionality as a Synthetic Handle within Nitrogen-Containing Heterocycles

The aldehyde group is a highly versatile functional group in organic synthesis, serving as a key "synthetic handle" for the construction of more complex molecules. nih.govrsc.org Within nitrogen-containing heterocycles, the aldehyde functionality allows for a wide range of chemical transformations. nih.gov

Aldehydes can readily undergo nucleophilic addition, condensation, and oxidation reactions, providing access to a diverse array of derivatives. For instance, they can be converted into alcohols, carboxylic acids, imines, and various other functional groups. nih.govrsc.org This reactivity makes aldehydes crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov The development of new catalytic methods continues to expand the synthetic utility of aldehydes in heterocyclic chemistry. rsc.org

Physical and Chemical Properties of 3-Fluoroquinoline-4-carbaldehyde

| Property | Value |

| Molecular Formula | C₁₀H₆FNO |

| Molecular Weight | 175.16 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water, but soluble in common organic solvents. |

Note: Experimental data for this specific compound is limited in publicly available literature. The properties are inferred from related structures and general principles of organic chemistry.

Spectroscopic Data of this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons in the region of 7.0-8.5 ppm. A distinct singlet for the aldehyde proton (CHO) downfield, typically between 9.5-10.5 ppm. Coupling between the fluorine and adjacent protons would be observed. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. A characteristic signal for the aldehyde carbonyl carbon (C=O) around 190 ppm. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group around 1700-1730 cm⁻¹. C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. C-F stretching vibration in the region of 1000-1400 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and potentially the fluorine atom. |

Note: The expected spectroscopic features are based on general principles and data for analogous compounds. unl.edulibretexts.orgnih.govresearchgate.net

Synthesis and Reactions of this compound

Synthesis

The synthesis of this compound would likely involve multi-step synthetic routes. A plausible approach could start from a substituted aniline (B41778) which undergoes a cyclization reaction to form the quinoline ring. The Vilsmeier-Haack reaction is a common method for introducing a formyl group (aldehyde) onto an activated aromatic ring, and could be a key step. ijsr.net The introduction of the fluorine atom could be achieved through various fluorination techniques, either on the starting aniline or on the quinoline core itself.

Chemical Reactivity and Transformations

The reactivity of this compound is dictated by its three key features: the quinoline ring, the fluorine substituent, and the aldehyde group.

Reactions of the Aldehyde Group: The aldehyde functionality is a prime site for nucleophilic attack. It can be reduced to the corresponding alcohol (3-fluoroquinolin-4-yl)methanol using reducing agents like sodium borohydride (B1222165). rsc.org Oxidation would yield 3-fluoroquinoline-4-carboxylic acid. It can also undergo condensation reactions with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel condensations. rsc.org

Reactions involving the Quinoline Ring: The quinoline ring system can undergo various transformations. For example, cycloaddition reactions can be used to construct fused heterocyclic systems. rsc.org The nitrogen atom in the quinoline ring can also be quaternized to form quinolinium salts.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex and potentially biologically active molecules. Its aldehyde group serves as a versatile handle for introducing a wide range of substituents and for constructing new ring systems.

For instance, it can be used in the synthesis of various heterocyclic compounds through condensation and cycloaddition reactions. The resulting molecules, incorporating the fluoroquinoline scaffold, are of interest in medicinal chemistry due to the known biological activities of quinoline derivatives. researchgate.netnih.gov The fluorine atom can enhance the pharmacological properties of these synthesized compounds. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

3-fluoroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWORFGWYGKZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704689 | |

| Record name | 3-Fluoroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-78-6 | |

| Record name | 3-Fluoroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 3 Fluoroquinoline 4 Carbaldehyde

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elucidating the structure of moderately polar molecules like 3-Fluoroquinoline-4-carbaldehyde. In ESI-MS analysis, the compound is typically protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺. For this compound (molecular formula C₁₀H₆FNO), the expected mass of the protonated molecule would be readily identifiable.

The analysis of related fluoroquinolone structures by ESI tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways that are instrumental for confirmation. nih.gov In positive ion mode, the protonated molecular ion is the base peak. acs.org Fragmentation often involves the neutral loss of small molecules. For this compound, key fragmentation would likely involve the loss of carbon monoxide (CO) from the aldehyde group, and potentially the loss of a hydrogen cyanide (HCN) molecule. The fragmentation patterns for similar fluoroquinolones often include the loss of water (H₂O) and carbon dioxide (CO₂), particularly from carboxylic acid groups, and fragmentation of substituents on the quinoline (B57606) ring. acs.orgiaea.org

Table 1: Predicted ESI-MS Fragmentation for this compound

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H-CO]⁺ | Loss of carbon monoxide from the aldehyde group |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. chemistryjournal.in The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its quinoline core, fluorine substituent, and aldehyde functional group.

The most prominent peak is expected to be the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1700-1725 cm⁻¹. The C-F stretching vibration gives rise to a strong band, usually found in the 1000-1400 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations of the quinoline ring are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring system appear in the 1450-1650 cm⁻¹ region. mdpi.comresearchgate.net The out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic ring and are found at lower wavenumbers.

Table 2: Characteristic FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| > 3000 | Weak to Medium | Aromatic C-H stretching |

| 1700 - 1725 | Strong | C=O stretching (aldehyde) |

| 1450 - 1650 | Medium to Strong | C=C and C=N stretching (quinoline ring) |

| 1000 - 1400 | Strong | C-F stretching |

Raman Spectroscopy for Characteristic Vibrational Modes

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR for vibrational analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by vibrations of the quinoline ring system.

For the parent compound, quinoline-4-carbaldehyde (B127539), detailed FT-Raman spectral analyses have been performed. nih.govresearchgate.net The introduction of a fluorine atom at the 3-position would influence the vibrational modes. A characteristic peak assigned to the fully symmetric vibrational mode of the C-F bond is expected. researchgate.net The symmetric stretching of the quinoline ring system typically produces a very strong Raman band. The aldehyde C-H stretch and C=O stretch are also observable, though often weaker in Raman than in FTIR.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~1620 | Strong | Quinoline ring stretching |

| ~1380 | Strong | Quinoline ring breathing mode |

| ~1700 | Weak to Medium | C=O stretching (aldehyde) |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophoric quinoline ring system. The absorption bands observed are typically due to π→π* and n→π* electronic transitions.

Fluoroquinolone antibiotics generally exhibit strong absorption bands in the UV region. mdpi.com The π→π* transitions, originating from the aromatic system, are expected to appear as intense bands at shorter wavelengths (typically below 300 nm). The n→π* transition, involving the non-bonding electrons on the nitrogen of the quinoline ring and the oxygen of the aldehyde group, would appear as a weaker, longer-wavelength band (typically above 300 nm). The exact position of these bands can be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~270 - 290 nm | High | π→π* |

Chemical Reactivity and Derivatization Strategies for 3 Fluoroquinoline 4 Carbaldehyde

Transformations at the Aldehyde Functional Group

The aldehyde functionality is a versatile handle for numerous chemical modifications, including nucleophilic additions, oxidations, reductions, and condensation reactions.

The carbonyl carbon of the aldehyde group in 3-fluoroquinoline-4-carbaldehyde is electrophilic and susceptible to attack by various nucleophiles. acs.org This reactivity is fundamental to the formation of several important classes of derivatives.

Imines and Schiff Bases: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. vaia.comresearchgate.net This condensation reaction, typically catalyzed by acid, involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond. vaia.comnih.gov The reaction is a cornerstone in the synthesis of diverse molecular architectures. organic-chemistry.org A general method involves reacting the aldehyde with a primary amine, which can be aromatic or aliphatic, often under reflux in a suitable solvent like ethanol (B145695). nih.gov

Oximes: Condensation of this compound with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. youtube.comquimicaorganica.org This reaction proceeds through a similar nucleophilic addition-elimination mechanism. quimicaorganica.org The resulting oxime can exist as E and Z stereoisomers. Oxime derivatives of fluoroquinolones are of interest for their potential biological activities. vaia.com

Hydrazones: Hydrazones are synthesized by reacting the aldehyde with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine). organic-chemistry.org These compounds, containing the R₁R₂C=NNR₃R₄ structure, are valuable intermediates in organic synthesis and have been explored for their wide-ranging biological activities. organic-chemistry.org The synthesis typically involves the condensation of the aldehyde with a suitable hydrazine in a solvent like ethanol. nih.gov Hydrazone derivatives of quinolines have been synthesized and evaluated for their chemotherapeutic potential. researchgate.netui.ac.id

The general scheme for these nucleophilic addition-elimination reactions is presented below:

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | 3-F-Quinoline-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | 3-F-Quinoline-CH=N-OH |

| Hydrazine (H₂N-NHR) | Hydrazone | 3-F-Quinoline-CH=N-NHR |

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-fluoroquinoline-4-carboxylic acid. This transformation is a key step in the synthesis of many quinolone-based compounds. libretexts.org Various methods are available for the oxidation of heteroaromatic aldehydes that are chemoselective and avoid oxidation of other sensitive parts of the molecule. imperial.ac.uk

Common oxidizing agents and systems include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can convert aldehydes to carboxylic acids.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) can be used, often in conjunction with a co-oxidant like periodic acid (H₅IO₆), to achieve the desired transformation. nih.gov

Silver Oxide (Ag₂O): The Tollens' reagent, which involves silver oxide, is a mild oxidant used for selectively oxidizing aldehydes. quora.com

Pinnick Oxidation: This method uses sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions and is highly effective for converting aldehydes to carboxylic acids without affecting other functional groups. quora.com

Organocatalytic Aerobic Oxidation: Systems using catalysts like N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant provide a metal-free and environmentally benign alternative. nih.gov

The aldehyde group can be chemoselectively reduced to a primary alcohol, (3-fluoroquinolin-4-yl)methanol, while preserving the aromatic quinoline (B57606) ring. This reduction provides a key intermediate for further functionalization.

A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or the aromatic quinoline system. The reaction is generally carried out in an alcoholic solvent such as methanol (B129727) or ethanol at room temperature. The reduction of the closely related tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) to its corresponding alcohol using NaBH₄ in methanol has been reported, demonstrating the feasibility of this selective transformation within the quinoline system.

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | (3-Fluoroquinolin-4-yl)methanol |

The aldehyde group of this compound serves as an excellent electrophile in various carbon-carbon bond-forming condensation reactions. Since it lacks α-hydrogens, it cannot self-condense via enolate formation, making it an ideal substrate for crossed-condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile), catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). The reaction with this compound would proceed via nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. This reaction is a powerful tool for extending the carbon chain and introducing new functionalities. The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and a reactant with a carboxylic acid group, like malonic acid, which often leads to subsequent decarboxylation.

Aldol Condensation: In a crossed-aldol condensation, this compound can react with an enolizable aldehyde or ketone in the presence of an acid or base catalyst. nih.gov Since this compound cannot form an enolate, it exclusively acts as the electrophilic partner, which simplifies the product mixture. The reaction results in the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate, especially upon heating, to yield a conjugated enone.

Mannich Reaction: This is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. imperial.ac.uk In the context of this compound, it would act as the aldehyde component. A classic Mannich reaction involves the aminoalkylation of a carbon acid via the reaction with the pre-formed iminium ion from the aldehyde and a secondary amine. Alternatively, this compound can participate in three-component Mannich reactions with various ketones and amines, catalyzed by organocatalysts like proline, to produce β-amino carbonyl compounds.

Reactivity of the Fluoroquinoline Heterocyclic System

The reactivity of the quinoline ring itself is influenced by the presence of the nitrogen atom and the substituents.

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring (carbocycle). youtube.com In unsubstituted quinoline, nitration and other electrophilic substitutions yield a mixture of 5- and 8-substituted products. youtube.com

The reactivity of this compound in EAS reactions is significantly diminished due to the presence of two powerful electron-withdrawing groups:

The fluorine atom at C-3 is a deactivating group due to its strong inductive effect, although it is ortho, para-directing.

The formyl group (-CHO) at C-4 is a strong deactivating and meta-directing group.

The combined effect of these two deactivating groups, along with the inherent deactivation of the pyridine ring by the nitrogen atom, makes the entire heterocyclic system highly electron-deficient and thus very unreactive towards electrophilic attack. Any potential electrophilic substitution would be extremely difficult to achieve and would be expected to occur, if at all, on the least deactivated positions of the benzene ring, namely C-5 and C-8. The harsh conditions required for such reactions (e.g., strong acids, high temperatures) would likely lead to degradation of the starting material.

Nucleophilic Aromatic Substitution on Activated Sites of the Fluoroquinoline Moiety

The quinoline ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom at the C-3 position is activated towards substitution by the combined electron-withdrawing effects of the adjacent formyl group at C-4 and the ring nitrogen atom. This activation makes the C-3 position an electrophilic site, ripe for attack by various nucleophiles.

Research into analogous systems, such as 2-chloroquinoline-3-carbaldehydes, has shown that halogen atoms on the quinoline core are readily displaced by N-nucleophiles (like amines and hydrazines), O-nucleophiles (such as phenols and alkoxides), and S-nucleophiles (including thiols). While specific studies detailing the SNAr reactions exclusively for this compound are not extensively documented in the provided results, the principles of SNAr on electron-deficient aromatic rings are well-established. It is a foundational strategy for modifying the fluoroquinolone scaffold. Organic photoredox catalysis has also emerged as a powerful method for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of possible SNAr reactions under mild conditions. nih.gov

Reactions Involving the Ring Nitrogen Atom

The nitrogen atom in the quinoline heterocycle possesses a lone pair of electrons, rendering it basic and nucleophilic. This inherent reactivity allows for a variety of chemical transformations directly involving the nitrogen atom. One of the most common reactions is quaternization, which involves the alkylation of the nitrogen to form quinolinium salts. This transformation not only modifies the electronic properties of the entire ring system, making it more electron-deficient, but can also influence the steric environment around the nitrogen.

Furthermore, the nitrogen atom can be oxidized to form the corresponding N-oxide. This derivatization can alter the reactivity of the quinoline ring, potentially directing subsequent substitution reactions to different positions or influencing the biological activity of the resulting molecule. The nitrogen atom's basicity is also a key factor in its interaction with various enzymes and biological receptors, a characteristic feature of many nitrogen-containing heterocyclic compounds. nih.gov

Construction of Fused and Bridged Systems utilizing the Fluoroquinoline Scaffold

The strategic placement of the aldehyde and fluoro groups in this compound makes it an excellent precursor for synthesizing complex, polycyclic heterocyclic systems. The aldehyde function provides a handle for condensation and cyclization reactions, while the fluoro group can participate in subsequent SNAr or other transformations to complete the ring fusion.

A common strategy involves reacting the aldehyde with a binucleophile. For instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of a fused pyrazolo[3,4-b]quinoline system. rsc.org Similarly, treatment with reagents like formamide (B127407) can yield pyrrolo[3,4-b]quinolinones through an initial condensation followed by cyclization. rsc.org These reactions demonstrate the utility of this scaffold in creating diverse, fused heterocyclic structures, which are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic drugs. The construction of bridged systems is also a known strategy in organic synthesis for creating complex three-dimensional structures. nih.gov

Table 1: Examples of Fused Heterocycles from Quinolone Scaffolds

| Starting Material Analogue | Reagent | Fused System | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | rsc.org |

Multicomponent Reaction (MCR) Integration of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govmdpi.comresearchgate.net The aldehyde functionality of this compound makes it an ideal component for a wide array of MCRs.

For example, it can serve as the aldehyde component in the Ugi four-component reaction (Ugi-4CR). In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. Utilizing this compound in this reaction allows for the direct incorporation of the fluoroquinolone moiety into a larger, peptide-like scaffold. nih.gov Other MCRs, such as the Biginelli or Hantzsch reactions, while traditionally used for synthesizing dihydropyrimidines and dihydropyridines respectively, can also be adapted to incorporate functionalized aldehydes like this compound, leading to novel and structurally diverse heterocyclic compounds. mdpi.comscribd.com

One-pot MCRs involving substituted 2-chloro-3-formylquinolines, 6-aminopyrimidine-2,4(1H,3H)-diones, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one have been shown to produce complex dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov This highlights the potential of this compound to participate in similar complex transformations, yielding libraries of compounds for biological screening.

Stereoselective Transformations and Chiral Auxiliary Applications

The development of stereoselective transformations is a cornerstone of modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceutical agents. The aldehyde group in this compound is a prochiral center, making it a target for asymmetric synthesis.

Stereoselective reduction of the aldehyde can lead to the formation of a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral (3-fluoroquinolin-4-yl)methanol can then be used as a chiral building block for further synthesis.

Conversely, the fluoroquinolone scaffold itself could potentially be developed into a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. While specific applications of this compound as a chiral auxiliary are not prominently featured in the provided search results, its rigid, planar structure and functional handles suggest potential for such applications after suitable modification into a chiral entity. The development of such transformations would be a valuable addition to the synthetic chemist's toolbox for creating stereochemically defined molecules.

Computational and Theoretical Studies on 3 Fluoroquinoline 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods allow for the prediction of molecular geometry, energy profiles, and the distribution of electrons, which in turn govern the molecule's reactivity.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a standard and reliable method for studying the electronic structure of organic molecules. nih.govdergipark.org.tr For compounds analogous to 3-Fluoroquinoline-4-carbaldehyde, such as other quinoline (B57606) derivatives, DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. nih.govyoutube.com The B3LYP hybrid functional, combined with a basis set like 6-311++G(d,p), is a commonly used level of theory that provides a good balance between accuracy and computational cost for such systems. nih.govyoutube.com

Energy profiles, such as the potential energy surface for the rotation of the carbaldehyde group, can also be calculated using DFT. This would reveal the energy barriers between different conformations and identify the most stable rotamer.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comresearchgate.net

For this compound, the HOMO is expected to be located primarily on the electron-rich quinoline ring system, indicating that this part of the molecule is prone to electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-deficient carbaldehyde group and the carbon atoms of the heterocyclic ring, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In similar quinoline derivatives, this energy gap has been calculated to be in the range that suggests a stable but reactive molecule. youtube.com

The distribution and energies of these frontier orbitals are significantly influenced by the substituents. The electron-withdrawing fluorine atom and carbaldehyde group will lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (based on analogous compounds)

| Property | Predicted Characteristic |

| HOMO Localization | Primarily on the quinoline ring system |

| LUMO Localization | Primarily on the carbaldehyde group and adjacent carbon atoms |

| HOMO-LUMO Energy Gap | Moderate, indicating a balance of stability and reactivity |

This table is predictive and based on computational studies of similar quinoline derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be expected around the hydrogen atom of the carbaldehyde group and potentially on the carbon atoms of the quinoline ring adjacent to the electron-withdrawing substituents. These areas would be prone to attack by nucleophiles. The fluorine atom will also influence the electrostatic potential in its vicinity.

Prediction of Reaction Mechanisms and Transition States

Computational methods, particularly DFT, can be used to model chemical reactions and elucidate their mechanisms. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed, providing insights into the feasibility and kinetics of the reaction.

For this compound, one could computationally investigate various reactions, such as nucleophilic addition to the carbaldehyde group or electrophilic substitution on the quinoline ring. For example, the reaction with a nucleophile would likely proceed through a transition state where the nucleophile is forming a new bond with the carbonyl carbon. The calculated activation energy for this step would indicate how readily the reaction occurs. While specific reaction mechanisms for this exact molecule are not detailed in the literature, the principles of reactivity derived from FMO and MEP analyses provide a strong foundation for such predictive studies.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the application of computational methods to study the interactions of molecules with larger systems, such as biological macromolecules.

Molecular Docking Simulations for Predicted Chemical Interactions with Macromolecular Structures

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. researchgate.net This method is widely used in drug discovery to understand the binding modes of potential drug candidates and to estimate their binding affinity.

For this compound, molecular docking simulations could be performed to predict its interactions with various biological targets. Given its structural similarity to fluoroquinolone antibiotics, a primary target of interest would be bacterial DNA gyrase. researchgate.net Fluoroquinolones are known to inhibit this enzyme, which is essential for bacterial DNA replication.

A typical molecular docking study would involve:

Obtaining the three-dimensional crystal structure of the target protein (e.g., DNA gyrase) from a protein data bank.

Generating the 3D structure of this compound and optimizing its geometry.

Using a docking program to place the ligand into the active site of the protein in various orientations and conformations.

Scoring the different poses based on a scoring function that estimates the binding energy.

The results of such a simulation would predict the specific amino acid residues in the active site of DNA gyrase that interact with this compound. These interactions could include hydrogen bonds (e.g., with the carbonyl oxygen or the quinoline nitrogen), hydrophobic interactions, and pi-pi stacking with aromatic residues. Based on studies with other fluoroquinolones, it is likely that the quinoline core would engage in pi-pi stacking interactions, while the substituents would form key hydrogen bonds.

Table 2: Predicted Molecular Docking Interactions of this compound with Bacterial DNA Gyrase (Hypothetical)

| Type of Interaction | Predicted Interacting Group on Ligand | Predicted Interacting Residues on DNA Gyrase |

| Hydrogen Bonding | Carbonyl oxygen, Quinoline nitrogen | Serine, Aspartic Acid, Glycine |

| Pi-Pi Stacking | Quinoline ring system | Tyrosine, Phenylalanine |

| Hydrophobic Interactions | Fluoro-substituted ring | Valine, Leucine, Isoleucine |

This table is hypothetical and based on the known binding modes of other fluoroquinolone compounds with DNA gyrase.

In Silico Prediction of Chemical Stability and Degradation Pathways

In silico methods are computational approaches used to predict the chemical stability and potential degradation products of a molecule under various conditions. scielo.br These predictions are valuable for understanding a compound's shelf-life and its environmental fate.

Studies on related fluoroquinolone antibiotics have shown they can degrade under conditions like exposure to UV light (photolysis) or in highly alkaline or acidic environments. researchgate.netscielo.br While this compound is not a fluoroquinolone antibiotic, it shares the core quinoline structure, making some degradation pathways comparable.

Predicted Degradation Pathways: Based on the known chemistry of quinolines and aromatic aldehydes, several degradation pathways for this compound could be predicted:

Oxidation of the Aldehyde: The carbaldehyde group is susceptible to oxidation, which would convert it into a carboxylic acid group, forming 3-fluoroquinoline-4-carboxylic acid. This is a common reaction for aromatic aldehydes. fiveable.me

Photodegradation: Exposure to UV light could lead to the cleavage of the C-F bond (defluorination) or reactions involving the quinoline ring system, similar to the photodegradation observed in fluoroquinolone antibiotics. scielo.br

Hydrolysis: Under extreme pH conditions, the structural integrity of the quinoline ring itself might be compromised, leading to ring-opening products.

Computational tools can model these reactions by calculating the activation energies required for different degradation reactions to occur. Pathways with lower activation energies are considered more likely.

Table 2: Predicted Degradation Products of this compound This table presents plausible degradation products based on the chemical nature of the functional groups.

| Degradation Condition | Potential Reaction | Predicted Product |

| Oxidative Stress | Oxidation of aldehyde | 3-Fluoroquinoline-4-carboxylic acid |

| UV Light Exposure | Defluorination | 3-Hydroxyquinoline-4-carbaldehyde |

| UV Light Exposure | Ring Photoreaction | Various complex ring-opened structures |

| Strong Acid/Base | Hydrolysis | Ring-opened byproducts |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to predict the physicochemical properties of a chemical compound based solely on its molecular structure. nih.govnih.gov QSPR models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., size, shape, electronic properties) and an experimentally measured property. researchgate.net

For this compound, QSPR models could be developed to predict a range of important attributes without the need for physical measurement.

Physicochemical Attributes for QSPR Modeling: The first step in QSPR is to calculate a variety of molecular descriptors for this compound. These descriptors fall into several categories:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometric: Based on the 3D structure (e.g., molecular volume, surface area).

Electronic: Related to the electron distribution (e.g., dipole moment, ionization potential). researchgate.net

Once calculated, these descriptors can be used to build regression models to predict properties such as:

Boiling Point: Generally, larger molecules with stronger intermolecular forces have higher boiling points. numberanalytics.com

Solubility (log S): The ability of the compound to dissolve in water, which is influenced by polarity and hydrogen bonding capacity.

Octanol-Water Partition Coefficient (log P): A measure of the compound's lipophilicity (how well it dissolves in fats and oils), which is critical for predicting its behavior in biological systems.

Adsorption to Environmental Solids: Models can predict how strongly the compound might bind to soil or sediment. rsc.org

Table 3: Illustrative QSPR Descriptors and Predicted Properties This table shows examples of molecular descriptors and the physicochemical properties they could be used to predict in a QSPR model. The values are for illustrative purposes only.

| Descriptor Type | Example Descriptor | Predicted Property | Hypothetical Predicted Value |

| Electronic | Dipole Moment | Water Solubility | Moderate |

| Geometric | Molecular Surface Area | Boiling Point | High |

| Topological | Wiener Index | Octanol-Water Partition Coefficient (log P) | 2.5 - 3.5 |

| Constitutional | Molecular Weight | Molar Refractivity | ~45-50 cm³/mol |

Applications of 3 Fluoroquinoline 4 Carbaldehyde As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The aldehyde functionality at the 4-position of the quinoline (B57606) ring serves as a reactive handle for a variety of cyclization and condensation reactions, enabling the synthesis of a wide array of new heterocyclic structures.

The 3-fluoroquinoline-4-carbaldehyde scaffold allows for extensive functionalization, leading to a diverse range of substituted quinoline analogs. The aldehyde group can undergo various transformations, including condensation and cross-coupling reactions, to introduce new substituents and modify the molecule's properties. For instance, condensation of quinoline-3-carbaldehydes with substituted anilines readily forms the corresponding Schiff bases (methanimines). nih.gov Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed on halogenated quinoline-3-carbaldehyde precursors to introduce aryl and vinyl groups, creating complex donor-π-acceptor systems. nih.gov

Table 1: Selected Reactions for the Synthesis of Substituted Quinoline Analogs

| Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Schiff Base Formation | Substituted Anilines | 1-(Quinolin-4-yl)-N-(substituted-phenyl)methanimine | nih.gov |

| Wittig Reaction | Phosphonium Ylides | (E)-4-(2-substituted-vinyl)quinoline derivatives | nih.gov |

| Suzuki-Miyaura Coupling | Aryl- or Arylvinylboronic Acids | 4,6,8-Triarylquinoline-3-carbaldehyde derivatives | nih.gov |

The carbaldehyde group is a key starting point for constructing additional five-membered heterocyclic rings appended to the quinoline core. These reactions typically involve condensation with a suitable binucleophilic reagent, followed by cyclization.

Oxadiazoles: 1,3,4-Oxadiazole moieties can be synthesized from the carbaldehyde by first converting it to the corresponding hydrazide, which is then cyclized. This approach has been used to create novel 1,3,4-oxadiazole derivatives of fluoroquinolones. nih.govnih.gov

Thiadiazoles: The synthesis of 1,3,4-thiadiazole rings is commonly achieved through the reaction of the aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. scispace.com Subsequent oxidative cyclization of this intermediate yields the 2-amino-1,3,4-thiadiazole derivative. scispace.com This strategy has been successfully applied to produce fluoroquinolone-1,3,4-thiadiazole hybrids. scispace.comtubitak.gov.tr

Triazoles: The aldehyde can be converted into hydrazone derivatives that incorporate a pre-formed 1,2,4-triazole or benzotriazole ring, effectively linking these heterocyclic systems to the quinoline scaffold. mdpi.com

Tetrazoles: Tetrazolo[1,5-a]quinoline systems can be prepared directly from halo-quinoline-carbaldehydes by reaction with sodium azide in an acidic medium. nih.govrsc.org This reaction proceeds via nucleophilic substitution of the halogen, followed by intramolecular cyclization of the resulting azide with the nitrile group formed in situ or with the existing aldehyde.

Table 2: Synthesis of Peripheral Heterocycles from Quinoline-4-carbaldehyde (B127539)

| Target Heterocycle | Key Reagents | Intermediate | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Hydrazine (B178648), Cyclizing Agent | Acylhydrazone | nih.gov |

| 1,3,4-Thiadiazole | Thiosemicarbazide, Ferric Chloride | Thiosemicarbazone | scispace.com |

| 1,2,4-Triazole | Hydrazides bearing a triazole moiety | Hydrazone | mdpi.com |

| Tetrazole | Sodium Azide | Azide adduct | nih.gov |

Scaffold for Ligand Design in Coordination Chemistry

The rigid quinoline framework, combined with the versatile carbaldehyde group, makes this compound an excellent scaffold for designing novel ligands for metal complexes. nih.govresearchgate.net

The primary method for converting this compound into a ligand is through Schiff base condensation. Reaction of the aldehyde with a primary amine (R-NH₂) results in the formation of an imine (-CH=N-R) linkage. The resulting Schiff base ligands are multidentate, meaning they can bind to a metal ion through multiple atoms. The quinoline ring nitrogen and the imine nitrogen are common coordination sites. By varying the amine component, a vast library of ligands with different steric and electronic properties can be synthesized, allowing for fine-tuning of the resulting metal complex's characteristics. nih.gov

Quinolone derivatives are well-known for their ability to chelate metal ions. nih.govnih.gov Ligands derived from this compound can coordinate to metal ions in several ways. In Schiff base ligands, the most common coordination mode is bidentate, involving the nitrogen atom of the quinoline ring and the nitrogen atom of the imine group, forming a stable five- or six-membered chelate ring with the metal center. nih.gov If the amine used to form the Schiff base contains additional donor atoms (e.g., a hydroxyl or carboxyl group), the resulting ligand can act in a tridentate or even higher-denticity fashion. This versatility allows for the construction of metal complexes with diverse geometries and coordination environments. nih.gov

Table 3: Potential Coordination Modes of Ligands Derived from this compound

| Ligand Type | Potential Donor Atoms | Coordination Mode | Example Metal Ions |

|---|---|---|---|

| Schiff Base (from alkyl/arylamine) | Quinoline N, Imine N | Bidentate (N,N') | Cu(II), Zn(II), Co(II) |

| Schiff Base (from amino acid) | Quinoline N, Imine N, Carboxylate O | Tridentate (N,N',O) | Re(I), Cd(II) |

| Hydrazone Derivative | Quinoline N, Imine N, Hydrazone N/O | Bidentate or Tridentate | Fe(III), Ni(II) |

Intermediate in the Development of Chemically Functional Materials (e.g., photoactive compounds, polymers)

The electron-deficient nature of the quinoline-3-carbaldehyde framework makes it a valuable component in the design of functional materials, particularly those with specific optical or electronic properties. nih.gov When linked to electron-donating aryl rings, either directly or through π-conjugated spacers, it can form donor-π-acceptor (D-π-A) systems. nih.gov Such systems are known for their interesting photophysical properties, including fluorescence. The presence of the formyl (-CHO) group and the fluorine atom can further modulate these properties by influencing the electron density of the quinoline ring. nih.gov These characteristics make this compound a promising intermediate for creating novel fluorophores and other photoactive compounds for applications in sensing, imaging, and materials science. nih.gov While its use in polymer synthesis is less documented, the aldehyde functionality could potentially be utilized in condensation polymerization reactions to incorporate the rigid and photoactive fluoroquinoline unit into polymer backbones.

Role in Multistep Total Synthesis Strategies

Following a comprehensive review of scientific literature, there is currently no available research detailing the specific application of this compound as a synthetic building block in the multistep total synthesis of natural products or complex pharmaceutical agents.

Extensive searches for documented total synthesis strategies that utilize this compound as a key intermediate or starting material did not yield any specific examples. While the broader class of quinoline aldehydes and fluoroquinolones are recognized for their importance in medicinal chemistry and as versatile precursors in organic synthesis, the particular role of this compound in the context of total synthesis remains undocumented in the reviewed literature.

Therefore, a detailed analysis, including data tables and specific research findings on its role in this specific application, cannot be provided at this time.

Future Research Perspectives and Emerging Directions for Fluoroquinoline Carbaldehydes

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on well-established but often harsh methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govmdpi.com These classic routes frequently require strong acids, high temperatures, and sometimes toxic reagents, posing significant environmental and safety challenges. mdpi.comprimescholars.combohrium.com Consequently, a major thrust of future research is the development of novel and sustainable, or "green," synthetic methodologies.

Green chemistry principles are increasingly being applied to the synthesis of fluoroquinolones, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. researchgate.netijbpas.com Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. mdpi.comijbpas.com It represents a more energy-efficient approach to driving the necessary chemical transformations. ijbpas.com

Use of Recyclable and Eco-Friendly Catalysts: Research is shifting towards the use of inexpensive, stable, and recyclable catalysts. primescholars.combohrium.com Heterogeneous catalysts, such as modified zeolites, are gaining attention as they can be easily separated from the reaction mixture and reused, minimizing waste. rsc.orgrsc.org

Alternative Solvents: The replacement of volatile and harmful organic solvents with greener alternatives like water or ionic liquids is a critical aspect of sustainable synthesis. nih.govbohrium.com Developing protocols that are effective in these media is a significant area of ongoing research.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent waste and energy usage. nih.govnih.gov

These sustainable approaches not only address environmental concerns but also align with the economic demands of the modern pharmaceutical market by creating more efficient and cost-effective processes. bohrium.com

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic processes. Traditional methods often rely on analyzing the final product, but this provides limited insight into the transient intermediates and reaction pathways involved. Advanced in situ spectroscopic techniques offer a powerful solution by allowing chemists to monitor reactions in real-time.

For the synthesis of quinolines, in situ Fourier Transform Infrared (FTIR) spectroscopy has proven to be a valuable tool. rsc.orgresearchgate.net By tracking the changes in vibrational frequencies of functional groups as the reaction progresses, researchers can:

Identify key reaction intermediates. rsc.org

Elucidate the roles of different types of acid sites (Lewis vs. Brønsted) on the catalyst surface. rsc.orgrsc.org

Determine the kinetics and mechanism of the cyclization process. rsc.org

Future research will likely see the expanded use of in situ FTIR and other advanced techniques like Raman and NMR spectroscopy. This real-time data is invaluable for optimizing reaction conditions, improving catalyst design, and ensuring higher selectivity and yield for complex molecules like 3-fluoroquinoline-4-carbaldehyde.

Table 1: Spectroscopic Techniques for Reaction Analysis

| Technique | Application in Quinoline Synthesis | Insights Gained |

|---|---|---|

| In Situ FTIR | Real-time monitoring of the reaction between anilines and carbonyl compounds over zeolite catalysts. | Identification of key intermediates (e.g., N-phenylpropan-1-imine), elucidation of catalytic roles (Lewis vs. Brønsted acids). rsc.orgresearchgate.net |

| NMR Spectroscopy | Structural characterization of final products and stable intermediates. | Confirmation of molecular structure, analysis of isomeric purity. researchgate.net |

| Mass Spectrometry | Identification of products and byproducts, determination of molecular weight. | Verification of synthesized compounds, analysis of reaction mixture composition. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. youtube.com These computational tools can analyze vast datasets from previous experiments to identify hidden patterns, predict reaction outcomes, and suggest optimal conditions, thereby accelerating the discovery and development process. researchgate.netnih.govinl.gov

For fluoroquinoline carbaldehydes, AI and ML can be applied in several ways:

Predicting Reaction Outcomes: ML models, particularly deep convolutional neural networks, can be trained on existing reaction data to predict the products of new, unseen reactions. researchgate.net This can save significant time and resources by avoiding unpromising experimental pathways.

Optimizing Reaction Conditions: AI algorithms can design experiments and, based on the results, suggest new conditions to maximize yield and selectivity. This autonomous approach can explore a wide range of variables more efficiently than human researchers. researchgate.net

Designing Novel Molecules: Generative models can translate chemical attributes into molecular structures, such as SMILES (Simplified Molecular-Input Line-Entry System), to propose novel drug candidates with desired properties. nih.gov ML can also predict the reactive sites of a molecule for chemical modification. researchgate.net

Exploration of Unique Chemical Reactivity and Catalytic Applications

The this compound scaffold possesses a unique combination of functional groups—a reactive aldehyde and a fluoroquinoline core—that makes it a valuable building block for more complex heterocyclic systems. rsc.orgresearchgate.net The aldehyde group is particularly versatile, readily undergoing condensation reactions with various nucleophiles.

Future research will continue to explore this reactivity to synthesize novel compounds. Key reaction types include:

Condensation Reactions: The formyl group can react with amines and hydrazines to produce Schiff bases, which are important intermediates and can possess biological activity themselves. rsc.org

Cycloaddition and Cyclocondensation Reactions: The aldehyde can participate in reactions with compounds like hydrazine (B178648) hydrate (B1144303) or malononitrile (B47326) to construct fused heterocyclic rings, such as pyrazolo[3,4-b]quinolines. rsc.orgresearchgate.net These reactions significantly increase the structural complexity and can lead to compounds with new pharmacological profiles.

Beyond its role as a synthetic intermediate, there is potential to explore the catalytic applications of the fluoroquinoline moiety itself or its metal complexes. The nitrogen atom in the quinoline ring and the nearby oxygen of the carbonyl group can act as chelating sites for metal ions. mdpi.com These metal complexes are being investigated for their potential as anticancer agents, and future work could expand to explore their use as catalysts in various organic transformations. mdpi.com The unique electronic properties conferred by the fluorine atom and the carbaldehyde group could modulate the catalytic activity of such complexes in novel ways.

Table 2: Key Reactions and Applications of Quinolines

| Reaction Type | Reagents | Product Class | Potential Application |

|---|---|---|---|

| Condensation | Substituted Anilines, Phenylhydrazine | Schiff Bases | Synthetic Intermediates rsc.org |

| Cyclocondensation | Hydrazine Hydrate, Thiourea | Fused Heterocycles (e.g., Pyrazoloquinolines) | Novel Biologically Active Compounds researchgate.net |

| Vilsmeier-Haack | Acetanilide (B955), POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | Key Precursor in Quinoline Synthesis rsc.orgresearchgate.net |

| Metal Complexation | Metal Ions (e.g., Cu, Zn, Co) | Fluoroquinolone-Metal Complexes | Anticancer Agents, Catalysis mdpi.com |

常见问题

Q. How is the compound utilized in developing pharmacophores for antimicrobial agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。